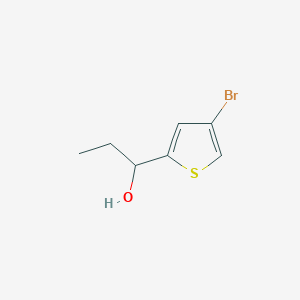
1-(4-bromothiophen-2-yl)propan-1-ol
Descripción general
Descripción
1-(4-bromothiophen-2-yl)propan-1-ol is an organic compound that belongs to the class of brominated thiophenes. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to a propanol group. The molecular formula of this compound is C7H9BrOS, and it has a molecular weight of 221.12 g/mol .
Métodos De Preparación
The synthesis of 1-(4-bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by the introduction of the propanol group. One common synthetic route is as follows:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of this compound: The brominated thiophene is then reacted with propanol under basic conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-bromothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-bromothiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(4-bromothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(4-bromothiophen-2-yl)propan-1-ol can be compared with other brominated thiophenes and related compounds. Some similar compounds include:
1-(4-Bromo-2-thienyl)methanol: Similar structure but with a methanol group instead of propanol.
1-(4-Bromo-2-thienyl)ethanol: Similar structure but with an ethanol group instead of propanol.
1-(4-Bromo-2-thienyl)acetone: Similar structure but with an acetone group instead of propanol.
The uniqueness of this compound lies in its specific combination of the bromine atom, thiophene ring, and propanol group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H9BrOS |
|---|---|
Peso molecular |
221.12 g/mol |
Nombre IUPAC |
1-(4-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9BrOS/c1-2-6(9)7-3-5(8)4-10-7/h3-4,6,9H,2H2,1H3 |
Clave InChI |
BFOBRSMDJOPKKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=CS1)Br)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














